2-Bromo-N-(cyclopentylmethyl)aniline

Description

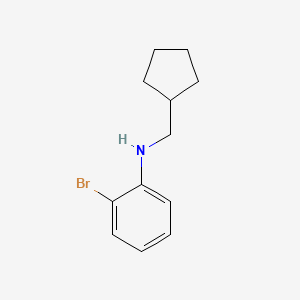

2-Bromo-N-(cyclopentylmethyl)aniline is a substituted aniline derivative featuring a bromine atom at the ortho position of the benzene ring and a cyclopentylmethyl group attached to the nitrogen. The bromine atom enhances reactivity in such reactions compared to chloro or iodo analogs, while the cyclopentylmethyl group introduces steric bulk and conformational rigidity, influencing both synthesis and downstream applications .

Properties

CAS No. |

919800-38-7 |

|---|---|

Molecular Formula |

C12H16BrN |

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-bromo-N-(cyclopentylmethyl)aniline |

InChI |

InChI=1S/C12H16BrN/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6,9H2 |

InChI Key |

DFOXELLVQYQDJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CNC2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Synthesis Efficiency : N-Benzyl derivatives (e.g., 2-Bromo-N-benzylaniline) achieve high yields (~90%) via alkylation of 2-bromoaniline with benzyl bromide, attributed to the electrophilic nature of benzyl halides . In contrast, furan-containing analogs (e.g., 2-Bromo-N-(furan-2-ylmethyl)aniline) are synthesized with >99% purity, reflecting optimized protocols for heteroaromatic substituents .

- Bromo Reactivity : Ortho-bromoaniline derivatives exhibit enhanced reactivity in palladium-catalyzed reactions compared to chloro analogs, as demonstrated in intramolecular arene-alkene couplings (e.g., 30–88% yields for enamine substrates) .

Palladium-Catalyzed Cross-Couplings

- Target Compound : The bromine atom at the ortho position facilitates efficient Suzuki-Miyaura and Mizoroki-Heck couplings. For example, analogs like (R)-2-bromo-N-(cyclopentylmethyl)-N-methylaniline (8d) are used in intramolecular Mizoroki-Heck annulations to construct spiroindoline scaffolds, critical in drug discovery .

- Comparison with Benzyl Analogs: N-Benzyl derivatives (e.g., N-benzyl-2-bromo-N-(2-bromophenyl)acetamide) show moderate yields (74%) in gold(I)-catalyzed aminocyclization, suggesting steric bulk from the benzyl group may hinder catalyst accessibility .

Pharmaceutical Relevance

- Furan-Containing Derivatives : Compounds like 2-Bromo-N-[1-(furan-2-yl)ethyl]aniline are marketed as pharmaceutical intermediates (>99% purity) due to their compatibility with bioorthogonal reactions and low toxicity .

- Chloro and Fluoro Analogs : 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline (MW: 334.19 g/mol) demonstrates the role of halogen diversity in tuning pharmacokinetic properties .

Physical and Spectral Properties

- Melting Points : 2-Bromo-N-(diphenylmethylene)aniline melts at 97–99°C, whereas N-alkylated analogs (e.g., N-benzyl derivatives) are typically oils, reflecting reduced crystallinity due to flexible substituents .

- Spectroscopy : ¹H NMR spectra of cyclopentylmethyl-substituted analogs (e.g., compound 8d) show distinct shifts for NH protons (δ 6.5–7.8 ppm) and cyclopentyl CH₂ groups (δ 2.5–3.5 ppm), aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.